molecular formula C32H61N13O9 B1673388 Kemptide CAS No. 65189-71-1

Kemptide

Cat. No. B1673388
CAS RN: 65189-71-1
M. Wt: 771.9 g/mol
InChI Key: WIGDGIGALMYEBW-LLINQDLYSA-N
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Description

Kemptide is a synthetic heptapeptide that acts as a specific substrate for cAMP-dependent protein kinase (PKA). It serves as a phosphate acceptor peptide and is also a good substrate for PKA . The sequence of Kemptide defines the phosphorylation site of porcine liver pyruvate kinase .


Synthesis Analysis

Kemptide is synthesized and used as a substrate for cAMP-dependent protein kinase (PKA). It has been used in various studies and assays related to PKA activity .


Molecular Structure Analysis

The molecular formula of Kemptide is C32H61N13O9 and its molecular weight is 771.9 . The sequence of Kemptide is Leu-Arg-Arg-Ala-Ser-Leu-Gly . Studies have been conducted to understand the affinity between PKA and peptide substrates derived from Kemptide using molecular dynamics simulations .


Chemical Reactions Analysis

Kemptide acts as a substrate for PKA and undergoes phosphorylation. An enhanced non-radioactive assay for quantifying PKA activity, termed KiMSA, relies on the use of a fluorescent-labeled Kemptide .


Physical And Chemical Properties Analysis

Kemptide is soluble in water at a concentration of 40 mg/mL . It has a molecular weight of 771.91 and its molecular formula is C32H61N13O9 .

Scientific Research Applications

Ecto-Protein Kinase Activity

Kemptide (Leu-Arg-Arg-Ala-Ser-Leu-Gly), a synthetic heptapeptide substrate for cAMP-dependent protein kinase (PK), exhibits unique properties that allow it to be used in assays for ecto-protein kinase (ecto-PK) activity on cell surfaces. It facilitates the study of cell surface-located ecto-PK activity, demonstrating that intact cells can catalyze the phosphorylation of Kemptide in the presence of extracellular ATP and cAMP. This process is influenced by PKI, the inhibitory protein specific for cAMP-PK, highlighting its role in intercellular regulation and its potential for phosphorylating biologically active molecules like atrial natriuretic peptide (Kübler et al., 1989).

Glucose Deprivation Response in Trypanosoma

Kemptide serves as a substrate to study the response of Trypanosoma equiperdum to glucose deprivation. In these organisms, cAMP-independent protein kinases that phosphorylate Kemptide are stimulated following glucose deprivation. This provides insights into the adaptive mechanisms of Trypanosoma in response to environmental stress and could have implications for understanding the metabolic regulation and pathogenicity of these parasites (Guevara et al., 2018).

ADP-Ribosylation Studies

Kemptide is instrumental in studying the relationship between phosphorylation and ADP-ribosylation. Its structure, containing potential ADP-ribosylation sites, allows for detailed analysis of how these post-translational modifications interact. Research using Kemptide has provided insights into the specificity of enzymes like cholera toxin for ADP-ribosylation sites and has elucidated the interplay between phosphorylation and ADP-ribosylation, which is crucial for understanding cellular signal transduction mechanisms (Kharadia & Graves, 1987).

Kinetic Mechanism of cAMP-Dependent Protein Kinase

Kemptide is also used to explore the kinetic mechanisms of enzymes such as the cAMP-dependent protein kinase. By serving as a substrate, Kemptide helps elucidate the sequential mechanistic pathway of this kinase, including the effects of inhibitors and the role of specific amino acid residues in substrate binding and catalysis. This research is fundamental for understanding the molecular basis of enzyme action and for the design of inhibitors that could have therapeutic applications (Whitehouse et al., 1983).

Safety And Hazards

The safety data sheet for Kemptide suggests that it is not considered hazardous under the 2012 OSHA Hazard Communication Standard .

Future Directions

Peptide drug development, including Kemptide, has made great progress in the last decade thanks to new production, modification, and analytic technologies . With the development and maturity of peptide synthesis technology, peptide drugs have become one of the hot spots in drug development .

properties

IUPAC Name

2-[[2-[[2-[2-[[2-[[2-[(2-amino-4-methylpentanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoylamino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H61N13O9/c1-16(2)12-19(33)26(50)42-21(9-7-11-39-32(36)37)29(53)43-20(8-6-10-38-31(34)35)28(52)41-18(5)25(49)45-23(15-46)30(54)44-22(13-17(3)4)27(51)40-14-24(47)48/h16-23,46H,6-15,33H2,1-5H3,(H,40,51)(H,41,52)(H,42,50)(H,43,53)(H,44,54)(H,45,49)(H,47,48)(H4,34,35,38)(H4,36,37,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIGDGIGALMYEBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H61N13O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80983766
Record name N-[17-Amino-11,14-bis(3-carbamimidamidopropyl)-1,4,7,10,13,16-hexahydroxy-5-(hydroxymethyl)-8,19-dimethyl-2-(2-methylpropyl)-3,6,9,12,15-pentaazaicosa-3,6,9,12,15-pentaen-1-ylidene]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80983766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

771.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Kemptide

CAS RN

65189-71-1
Record name Kemptide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065189711
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC332190
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332190
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[17-Amino-11,14-bis(3-carbamimidamidopropyl)-1,4,7,10,13,16-hexahydroxy-5-(hydroxymethyl)-8,19-dimethyl-2-(2-methylpropyl)-3,6,9,12,15-pentaazaicosa-3,6,9,12,15-pentaen-1-ylidene]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80983766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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